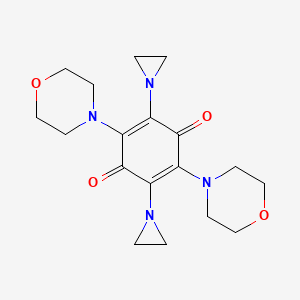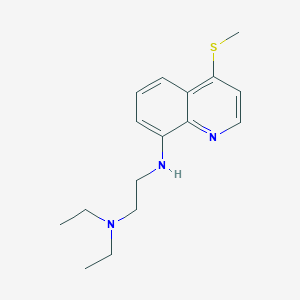
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-YL)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine is a complex organic compound with a unique structure that includes a quinoline ring substituted with a methylsulfanyl group and an ethane-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the quinoline ring system. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
The ethane-1,2-diamine moiety is then attached to the quinoline ring through a nucleophilic substitution reaction, where the diethylamine group is introduced using diethylamine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The ethane-1,2-diamine moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, diethylamine, EDCI
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced quinoline derivatives
Substitution: Alkylated ethane-1,2-diamine derivatives
科学研究应用
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring, which is known for its biological activity.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its entry into cells. The ethane-1,2-diamine moiety can chelate metal ions, potentially inhibiting metalloenzymes involved in critical biological processes.
相似化合物的比较
Similar Compounds
- N,N-Diethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
- N,N-Dimethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
- N,N-Diethyl-1,2-diaminoethane
Uniqueness
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine is unique due to the presence of the methylsulfanyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties compared to similar compounds without this functional group.
属性
CAS 编号 |
5431-53-8 |
|---|---|
分子式 |
C16H23N3S |
分子量 |
289.4 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H23N3S/c1-4-19(5-2)12-11-17-14-8-6-7-13-15(20-3)9-10-18-16(13)14/h6-10,17H,4-5,11-12H2,1-3H3 |
InChI 键 |
PXZJKGBRFSFURW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=CC=CC2=C(C=CN=C21)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


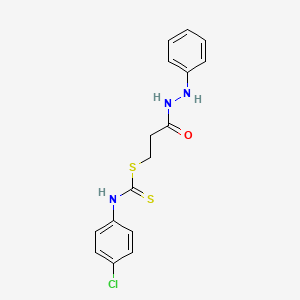
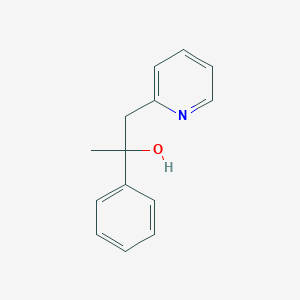
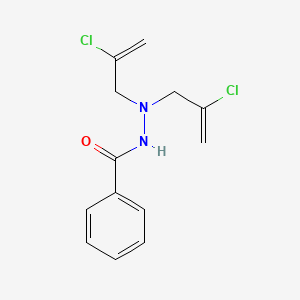

![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
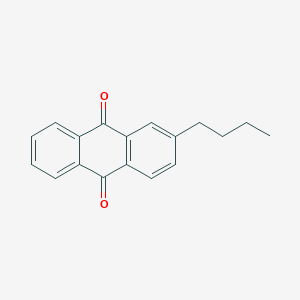
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
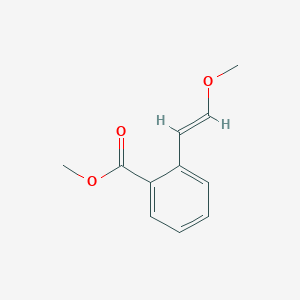
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
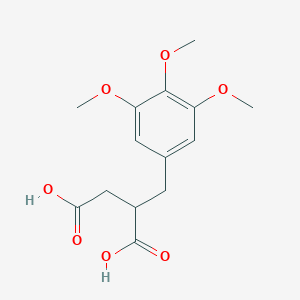
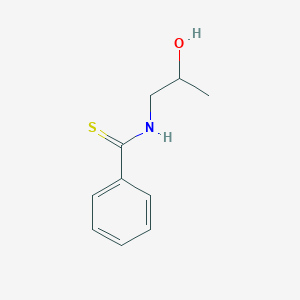
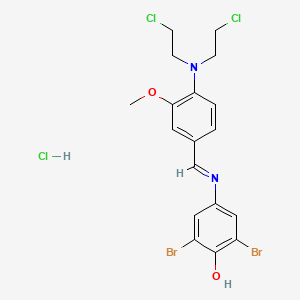
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
